![molecular formula C16H11NO4 B11703355 [4-(1,3-dioxoisoindol-2-yl)phenyl] acetate](/img/structure/B11703355.png)
[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-ジオキソイソインドール-2-イル)フェニル]酢酸は、分子式C17H13NO4の化学化合物です。フタルイミド部分とフェニル酢酸基が結合した独特の構造で知られています。
準備方法
合成経路と反応条件
[4-(1,3-ジオキソイソインドール-2-イル)フェニル]酢酸の合成は、通常、無水フタル酸と4-アミノフェニル酢酸を特定の条件下で反応させることから始まります。反応は通常、酢酸などの適切な溶媒と、硫酸などの触媒の存在下で行われます。反応混合物を加熱すると、目的の生成物が生成されます。
工業生産方法
工業的な設定では、[4-(1,3-ジオキソイソインドール-2-イル)フェニル]酢酸の生産には、大規模なバッチプロセスまたは連続プロセスが採用される場合があります。反応条件は、製品の高収率と純度を確保するために最適化されます。再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、純粋な形で化合物を得ることができます。
化学反応の分析
反応の種類
[4-(1,3-ジオキソイソインドール-2-イル)フェニル]酢酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンを生成するために酸化されます。
還元: アミンまたは他の還元された誘導体を生成するために還元できます。
置換: 酢酸基は、ハロゲンまたはアルキル基などの他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロゲン(Cl2、Br2)やハロゲン化アルキル(R-X)などの試薬が適切な条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキノンが生成される可能性があり、還元によってアミンが生成される可能性があります。置換反応は、さまざまな置換された誘導体を生成する可能性があります。
科学研究での応用
化学
化学では、[4-(1,3-ジオキソイソインドール-2-イル)フェニル]酢酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな反応を通じてさまざまな化学物質を生成することができます。
生物学
生物学的研究では、この化合物は、潜在的な生物学的活性を有しているかについて研究されています。それは、潜在的な治療的用途を有する生物活性分子の合成の前駆体として役立つ可能性があります。
医学
医学では、[4-(1,3-ジオキソイソインドール-2-イル)フェニル]酢酸の誘導体は、医薬品としての潜在的な用途について調査されています。それらの独特の化学的特性は、医薬品開発のための適切な候補にします。
産業
産業分野では、この化合物は、特殊化学薬品や材料の製造に使用されます。その汎用性により、さまざまな工業プロセスに組み込むことができます。
科学的研究の応用
Chemistry
In chemistry, [4-(1,3-dioxoisoindol-2-yl)phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential use as pharmaceutical agents. Their unique chemical properties make them suitable candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.
作用機序
[4-(1,3-ジオキソイソインドール-2-イル)フェニル]酢酸の作用機序には、特定の分子標的との相互作用が含まれます。フタルイミド部分は、酵素または受容体と相互作用して、それらの活性を調節することができます。酢酸基も、化合物の溶解性と生物学的利用能に影響を与えることにより、化合物の全体的な生物学的活性に役割を果たしている可能性があります。
類似の化合物との比較
類似の化合物
フタルイミド: 類似の構造的特徴を持つ関連する化合物。
フェニル酢酸: フタルイミド部分は含まれていませんが、フェニル酢酸基を含む別の化合物。
インドール誘導体: 類似の生物学的活性を示す可能性のあるインドール核を含む化合物。
独自性
[4-(1,3-ジオキソイソインドール-2-イル)フェニル]酢酸は、フタルイミドとフェニル酢酸基の組み合わせによりユニークです。この独特の構造は、さまざまな用途にとって貴重な化合物にする、異なる化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
Phthalimide: A related compound with similar structural features.
Phenyl acetate: Another compound with a phenyl acetate group but lacking the phthalimide moiety.
Indole derivatives: Compounds containing an indole nucleus, which may exhibit similar biological activities.
Uniqueness
[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate is unique due to the combination of the phthalimide and phenyl acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H11NO4 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H11NO4/c1-10(18)21-12-8-6-11(7-9-12)17-15(19)13-4-2-3-5-14(13)16(17)20/h2-9H,1H3 |
InChIキー |
OJSGKTLCPVZUFA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


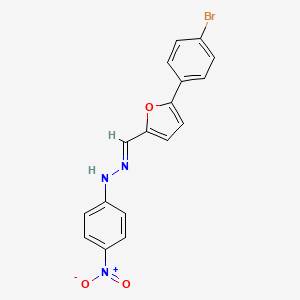
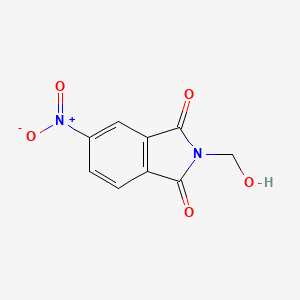
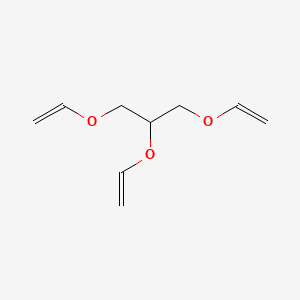
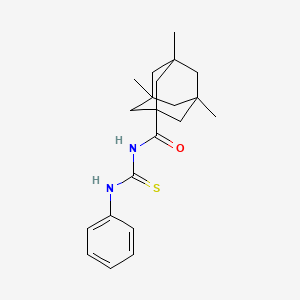
![(E)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B11703305.png)
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B11703316.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703327.png)
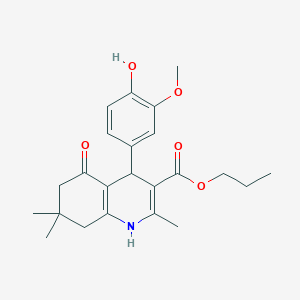
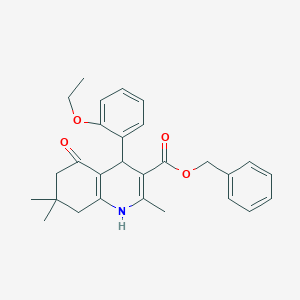
![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703349.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide](/img/structure/B11703364.png)
![5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703368.png)
